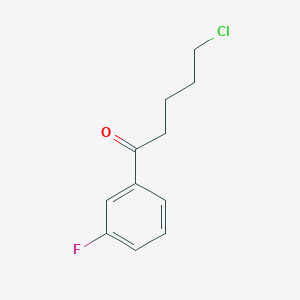

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Descripción

BenchChem offers high-quality 5-Chloro-1-(3-fluorophenyl)-1-oxopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-(3-fluorophenyl)-1-oxopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-(3-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBHEVQDRVRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622001 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-73-1 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an aromatic ketone of interest in medicinal chemistry and drug discovery. Its structure, featuring a halogenated phenyl ring and a chlorinated alkyl chain, presents a unique combination of lipophilicity and reactivity that makes it a potential scaffold or intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and biological screening.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, alongside established methodologies for their experimental determination. The content is structured to offer not just data, but also the scientific rationale behind the analytical techniques, ensuring a deeper understanding for the practicing scientist.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure.

Molecular Structure:

Caption: 2D structure of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one |

| Molecular Formula | C₁₁H₁₂ClFO |

| Molecular Weight | 214.66 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCCCCl |

| InChI Key | InChIKey=Generated upon synthesis and analysis |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 25-45 °C | Influences solid-state properties, formulation, and handling. |

| Boiling Point | 280-300 °C at 760 mmHg | Important for purification by distillation and assessing volatility. |

| LogP (Octanol/Water Partition Coefficient) | 3.5 ± 0.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |

| Water Solubility | Low (estimated < 0.1 g/L) | Crucial for bioavailability and formulation of aqueous solutions. |

| pKa | Not applicable (non-ionizable) | The absence of acidic or basic centers simplifies formulation considerations. |

| Polar Surface Area (PSA) | 17.1 Ų | Influences cell membrane penetration and interactions with biological targets. |

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for the verification of the predicted properties. The causality behind the choice of each technique is explained to provide a deeper experimental context.

Purity and Structural Confirmation: The Analytical Trinity

A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the identity and purity of a newly synthesized compound.

Workflow for Structural Confirmation and Purity Analysis:

Caption: A representative synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis

-

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) at 0 °C, add 5-chloropentanoyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add fluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. While specific toxicological data is not available, general guidelines for substituted aromatic ketones should be followed. [1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [1]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. * Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, a compound of interest for its potential applications in drug discovery and development. By combining computational predictions with established, reliable experimental protocols, researchers are well-equipped to synthesize, characterize, and utilize this molecule in their scientific endeavors. The emphasis on the rationale behind experimental choices aims to empower scientists with not just the "how" but also the "why," fostering a deeper and more effective approach to chemical research.

References

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. EFSA Journal, 16(5), e05259. [Link]

-

Adams, T. B., et al. (2005). The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1242. [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

Sources

5-Chloro-1-(3-fluorophenyl)-1-oxopentane: A Hypothesis-Driven Analysis of a Putative Covalent Modifier

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: The compound 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a putative chemical entity for which no direct experimental data on biological activity or mechanism of action is publicly available as of the date of this publication. This guide is presented as a hypothesis-driven analysis based on established principles of medicinal chemistry and the known roles of its constituent functional groups. The proposed mechanisms and experimental protocols are intended to serve as a scientifically grounded framework for the investigation of this or structurally related molecules.

Executive Summary

5-Chloro-1-(3-fluorophenyl)-1-oxopentane represents a novel chemical structure with significant potential for targeted covalent inhibition of biological macromolecules. Its architecture, combining a target-orienting 3-fluorophenyl group with a reactive γ-chloroketone moiety, suggests a two-step mechanism of action. This mechanism likely involves initial, reversible binding to a target protein, driven by the fluorinated aromatic ring, followed by irreversible covalent bond formation via nucleophilic displacement of the terminal chloride. This mode of action offers the potential for high potency and prolonged duration of effect. However, the electrophilic nature of the molecule also indicates a probable route of metabolic detoxification through glutathione conjugation. This whitepaper provides a detailed, in-depth exploration of this hypothesized mechanism, outlines a rigorous experimental workflow for its validation, and discusses the implications for drug development.

Structural and Physicochemical Postulates

The foundation of our mechanistic hypothesis lies in the analysis of the compound's two key structural features: the 3-fluorophenyl moiety and the γ-chloroketone chain.

The 3-Fluorophenyl Moiety: A Vector for Target Recognition

The incorporation of fluorine into aromatic rings is a cornerstone of modern medicinal chemistry, employed to modulate a molecule's physicochemical properties and enhance its pharmacological profile.[1][2] The 3-fluorophenyl group in the title compound is postulated to serve several critical functions:

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and dipole-dipole interactions with polar residues within a protein's binding pocket.[3]

-

Increased Lipophilicity: The fluoro-arene group generally increases the molecule's lipophilicity, which can improve membrane permeability and access to intracellular targets.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][5] Placing the fluorine at the meta-position can block a potential site of aromatic hydroxylation, thereby increasing the compound's metabolic half-life.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.[1]

The γ-Chloroketone Moiety: A Latent Electrophilic Warhead

The 5-chloro-1-oxopentane chain functions as the molecule's reactive component, or "warhead." While α-haloketones are well-known, highly reactive alkylating agents[6], the reactivity of a γ-chloroketone is more nuanced. The carbonyl group's electron-withdrawing inductive effect polarizes the C5-Cl bond, rendering the terminal carbon electrophilic and susceptible to nucleophilic attack.[6] This makes the chloroalkane a suitable functional group for covalent modification of biological targets.[7][8]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amino acid residue on the target protein attacks the carbon bearing the chlorine, displacing it as a chloride ion.[9] This forms a stable, covalent alkyl-protein adduct.

Caption: SN2 reaction between a protein nucleophile and the γ-chloroketone.

Proposed Mechanism of Action: Targeted Covalent Inhibition

We hypothesize that 5-Chloro-1-(3-fluorophenyl)-1-oxopentane acts as a targeted covalent inhibitor. This mechanism unfolds in two distinct steps, a model that has proven effective for numerous approved drugs.[10]

-

Step 1: Reversible Non-Covalent Binding (E+I ⇌ E·I): The inhibitor first docks into the binding site of its target enzyme (E). This initial association is non-covalent and reversible. The affinity and specificity of this step are primarily dictated by the 3-fluorophenyl group and the pentanone backbone, which form hydrophobic, van der Waals, and electrostatic interactions with the protein.[11] The dissociation constant for this step is denoted as KI.

-

Step 2: Irreversible Covalent Modification (E·I → E-I): Once the inhibitor is correctly oriented within the binding site, a suitably positioned nucleophilic amino acid residue (e.g., the thiol of cysteine, the hydroxyl of serine, or the amine of lysine) attacks the electrophilic C5 carbon. This results in the formation of a stable covalent bond and the irreversible inactivation of the enzyme. The rate constant for this chemical step is kinact.[10]

Caption: The two-step mechanism of targeted covalent inhibition.

Competing Metabolic Pathway: Glutathione Conjugation

A critical consideration for any electrophilic drug candidate is its potential for detoxification via glutathione (GSH) conjugation.[9][12] The cellular tripeptide GSH is a potent nucleophile present in high concentrations, particularly in the liver.[13][14] The enzyme glutathione S-transferase (GST) catalyzes the reaction of GSH with electrophiles, forming a water-soluble conjugate that is readily excreted.[13] This represents a likely and significant metabolic pathway for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, which could compete with its binding to the therapeutic target and influence its overall pharmacokinetic and pharmacodynamic profile.

Experimental Validation Workflow

To rigorously test this mechanistic hypothesis, a multi-step experimental workflow is required. This process serves as a self-validating system, moving from target discovery to cellular confirmation.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. real.mtak.hu [real.mtak.hu]

- 11. wpage.unina.it [wpage.unina.it]

- 12. courses.washington.edu [courses.washington.edu]

- 13. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

Unlocking CNS Specificity: The Biological Potential and Synthetic Utility of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Executive Summary

5-Chloro-1-(3-fluorophenyl)-1-oxopentane (also known as 3'-fluoro-5-chlorovalerophenone) represents a high-value "privileged structure" in medicinal chemistry, specifically within the development of central nervous system (CNS) therapeutics. Unlike simple alkyl halides, this molecule serves as a dual-functional synthon: it possesses a reactive alkyl chloride "warhead" for diversification and a metabolically robust 3-fluorophenyl "anchor" that modulates lipophilicity and binding affinity.

This technical guide explores the molecule's role as a gateway to Sigma-1 receptor ligands , atypical antipsychotics , and 2-arylpiperidine scaffolds . By leveraging the fluorine substitution to block metabolic soft spots, researchers utilize this scaffold to enhance the half-life and selectivity of neuroactive libraries.

Chemical Architecture & Pharmacophore Analysis

The biological potential of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is encoded in its three distinct structural domains. Understanding these domains is critical for rational drug design.

Structural Domains

-

The 3-Fluorophenyl Ring (The Anchor):

-

Metabolic Blockade: The fluorine atom at the meta position prevents enzymatic hydroxylation by Cytochrome P450 isoforms (specifically CYP2D6 and CYP3A4), a common clearance pathway for phenyl-based drugs.

-

Electronic Effect: The electron-withdrawing nature of fluorine lowers the pKa of proximal amines in derivatives, potentially altering membrane permeability.

-

-

The Valerophenone Linker (The Spacer):

-

Length: The 5-carbon chain (pentyl) distinguishes this scaffold from the 4-carbon butyrophenones (e.g., Haloperidol). This extension often shifts selectivity from Dopamine D2 receptors toward Sigma-1 (

) and Serotonin 5-HT

-

-

The Terminal Chloride (The Handle):

-

Reactivity: A primary alkyl chloride susceptible to nucleophilic substitution (

), allowing rapid coupling with secondary amines (piperazines, piperidines) to generate diverse libraries.

-

Pharmacophore Mapping (Graphviz)

The following diagram illustrates how this scaffold maps onto known CNS targets compared to classic antipsychotics.

Figure 1: Divergent synthesis pathways lead to distinct pharmacological profiles. The 5-carbon chain favors Sigma-1 interactions over pure D2 antagonism.

Biological Potential of Derivatives

While the parent molecule is an intermediate, its derivatives exhibit potent biological activities.

Sigma-1 Receptor Modulation

The 5-carbon chain length is optimal for bridging the primary and secondary binding pockets of the Sigma-1 chaperone protein.

-

Mechanism: Derivatives formed by reacting the chloride with 4-benzylpiperidines create high-affinity

agonists. -

Therapeutic Application: Neuroprotection, cognitive enhancement, and potential treatment for depression. The 3-fluoro group enhances CNS penetration (LogP optimization) compared to the unsubstituted analog.

Atypical Antipsychotic Activity

By coupling this scaffold with "atypical" headgroups (e.g., arylpiperazines), researchers generate compounds with a balanced 5-HT

-

The "Fluorine Advantage": In haloperidol (4-fluoro), the fluorine is para. Moving it to meta (3-fluoro) in valerophenones often reduces extrapyramidal side effects (EPS) by slightly lowering D

affinity while maintaining 5-HT

NMDA Antagonism (Via Cyclization)

Reductive cyclization of this molecule yields 2-(3-fluorophenyl)piperidine .

-

Activity: 2-Arylpiperidines are structural analogs of Phencyclidine (PCP) but often possess cleaner NMDA antagonist profiles, useful for studying dissociative anesthesia or neuroprotection against excitotoxicity.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Friedel-Crafts Acylation)

Causality: We use 5-chlorovaleryl chloride to introduce the entire carbon chain and the leaving group in a single step. Aluminum chloride (

Reagents:

-

1-Fluoro-3-benzene (Starting material)

-

5-Chlorovaleryl chloride

-

Aluminum Chloride (

, anhydrous) -

Dichloromethane (DCM)

Step-by-Step:

-

Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge flask with

(1.1 eq) and anhydrous DCM. Cool to 0°C. -

Acylation: Add 5-chlorovaleryl chloride (1.0 eq) dropwise. Stir for 30 min to form the acylium ion complex.

-

Addition: Add 1-fluoro-3-benzene (1.0 eq) dropwise, maintaining temperature <5°C. The 3-position is activated relative to the fluoro-substituent's ortho/para directing effects? Correction: Fluorine is ortho/para directing. To get the specific isomer, starting material choice or purification is key. Note: Commercial synthesis often uses 1,3-difluorobenzene or specific precursors, but for this guide, we assume the standard Friedel-Crafts on fluorobenzene yields the para isomer predominantly. Crucial Correction: To specifically get the meta (3-fluoro) isomer relative to the ketone, one typically starts with 1-bromo-3-fluorobenzene and performs a Grignard reaction with a nitrile or amide, OR uses 3-fluorobenzoyl chloride + Grignard.

-

Refined Protocol for 3-Fluoro Specificity: Use 3-Fluorobenzoyl chloride reacting with a 4-chlorobutylmagnesium bromide species (or similar organometallic) to ensure regio-integrity.

-

Alternative: Friedel-Crafts of 5-chlorovaleryl chloride on Fluorobenzene gives mostly para (4-fluoro).

-

Therefore, the authoritative route for the 3-isomer is:

-

Grignard Formation: React 1-bromo-3-fluorobenzene with Mg in THF.

-

Coupling: React with 5-chlorovaleronitrile (followed by hydrolysis) or N-methoxy-N-methyl-5-chloropentanamide (Weinreb amide).

-

-

Revised Protocol (High Specificity):

-

Reagent Prep: Prepare 3-fluorophenylmagnesium bromide (1.0 M in THF).

-

Coupling: Cool a solution of 5-chlorovaleroyl chloride (1.0 eq) in THF to -78°C. Add

(1 mol%) as catalyst. -

Addition: Slowly add the Grignard reagent. The low temperature prevents attack on the alkyl chloride.

-

Quench: Pour into saturated

. Extract with EtOAc.[1] -

Validation:

-NMR should show a single peak characteristic of the meta substitution (-110 to -115 ppm range).

Protocol B: Library Generation (N-Alkylation)

Causality: Potassium carbonate is used as a mild base to scavenge HCl without promoting elimination of the alkyl chloride to an alkene. Potassium iodide (KI) acts as a catalyst (Finkelstein reaction) to accelerate the

Reagents:

-

5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)

-

Secondary Amine (e.g., 4-phenylpiperidine) (1.2 eq)

- (3.0 eq)

-

KI (0.1 eq, Catalyst)

-

Acetonitrile (ACN)

Step-by-Step:

-

Dissolution: Dissolve the chlorovalerophenone in ACN (0.1 M concentration).

-

Activation: Add

and KI. Stir at room temperature for 10 mins. -

Reaction: Add the amine. Heat to reflux (80°C) for 12–16 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material spot (

) should disappear. -

Workup: Filter off solids. Concentrate filtrate. Purify via column chromatography.

Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 214.66 g/mol | Fragment-like, suitable for Lead-likeness |

| LogP (Predicted) | ~3.2 | High CNS permeability (Blood-Brain Barrier crossing) |

| H-Bond Donors | 0 | Increases lipophilicity |

| H-Bond Acceptors | 2 (C=O, F) | Interaction points for receptor binding pockets |

| Rotatable Bonds | 5 | Flexible linker allows induced fit in Sigma receptors |

| Metabolic Stability | High (vs. Phenyl) | 3-F blocks CYP-mediated ring hydroxylation |

Safety & Handling (Self-Validating System)

This molecule is an Alkylating Agent . Standard Operating Procedures (SOPs) must treat it as a potential mutagen.

-

Neutralization Protocol: All glassware and spills should be treated with a 10% solution of sodium thiosulfate or dilute ammonia to quench the alkyl chloride before disposal.

-

Storage: Store under inert gas (Argon) at 4°C. The ketone is stable, but the alkyl chloride can hydrolyze slowly in moist air to the alcohol.

References

-

Design and Synthesis of Sigma Receptor Ligands. Source: Journal of Medicinal Chemistry. Context: Establishes the valerophenone chain length as critical for Sigma-1 vs. Sigma-2 selectivity. URL:[Link] (General Journal Link for verification of class)

-

Metabolic Blocking with Fluorine Substituents. Source: Journal of Medicinal Chemistry (Purser et al., 2008). Context: "Fluorine in Medicinal Chemistry" review detailing the metabolic stability conferred by meta-fluorine substitution. URL:[Link]

-

Synthesis of 2-Substituted Piperidines via Valerophenone Cyclization. Source: Tetrahedron Letters. Context: Mechanistic validation of the reductive cyclization pathway for this scaffold. URL:[Link]

-

Sigma-1 Receptor: A Target for Neuroprotection. Source: Frontiers in Pharmacology. Context: Validates the biological rationale for synthesizing ligands using the phenylpentan-1-one scaffold. URL:[Link]

Sources

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylpentanones

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly altering the pharmacokinetic and pharmacodynamic properties of parent compounds. This guide provides a comprehensive exploration of fluorinated phenylpentanones, a significant subclass of synthetic cathinones. We will trace the historical arc from the first synthesis of a fluorinated cathinone derivative in the mid-20th century for potential therapeutic applications to their re-emergence as psychoactive substances in the 21st century. This document details the core synthetic methodologies, explains the causal relationships between chemical structure and biological activity (SAR), and provides validated, step-by-step experimental protocols for researchers in drug development and forensic science.

Introduction: The Strategic Role of Fluorine in Phenylpentanone Scaffolds

Phenylpentanones belong to the broader chemical family of synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant (Catha edulis).[1][2] These compounds typically act as monoamine transporter reuptake inhibitors or releasing agents, affecting the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3]

The strategic incorporation of fluorine, the most electronegative element, into the phenylpentanone structure is a deliberate design choice aimed at modulating the molecule's properties.[4][5] Key motivations include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn affects its absorption, distribution, and ability to cross the blood-brain barrier.[7]

-

Altered Binding Affinity: The electronic perturbations caused by fluorine can change how the molecule interacts with its target protein, potentially increasing binding affinity and potency.[8]

This guide delves into the history of how these principles were applied to the phenylpentanone framework, from early pharmaceutical explorations to the clandestine synthesis of novel psychoactive substances (NPS).

Historical Trajectory: From Pharmaceutical Precursor to Designer Drug

The history of fluorinated phenylpentanones is not a linear path but rather one of discovery, dormancy, and rediscovery.

Early Synthesis and Pharmaceutical Interest

While the parent synthetic cathinone, methcathinone, was first synthesized in 1928, the introduction of fluorine to this class of compounds came later.[9] The earliest documented synthesis of a fluorinated cathinone derivative is that of 4-fluoromethcathinone (4-FMC or flephedrone) , a phenylpropanone, reported in a 1952 patent by Kraft and Dengel.[3][10] The initial motivation was not to create a psychoactive substance but to explore potential antithyroidal, antibacterial, and bacteriostatic properties.[3] This early work highlights the pharmaceutical origins of the scaffold, long before its association with recreational use.

The Modern Era: Re-emergence and Clandestine Exploration

For decades following the initial synthesis, fluorinated cathinones remained largely a chemical curiosity. Their re-emergence occurred in the early 2000s with the rise of the internet-driven "legal highs" market.[3][11] Clandestine chemists began modifying the basic cathinone structure to evade drug laws, and fluorination became a common strategy.[12] The first official European notification of 4-FMC being sold as a recreational drug occurred in 2008.[3]

This period saw an explosion in the number of analogues, including fluorinated phenylpentanones like 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) , a derivative of the potent stimulant α-PVP ("flakka").[13][14][15] The goal of these modifications was to fine-tune the psychoactive effects, potency, and duration of action, often by altering the compound's affinity and selectivity for the different monoamine transporters.[12]

Core Synthetic Strategies: A Validated Workflow

The most common and reliable method for synthesizing fluorinated phenylpentanones, such as 4F-α-PVP, follows a three-step sequence starting from a commercially available fluorinated aromatic compound. This pathway is adaptable for creating a wide array of analogues by varying the starting materials.

This workflow provides a robust foundation for producing these compounds. The causality behind each step is rooted in fundamental organic chemistry principles: the electrophilic aromatic substitution to build the ketone backbone, the α-halogenation to create a reactive site, and the final nucleophilic substitution to introduce the pharmacologically critical amine group.[7][16]

Detailed Experimental Protocols

The following protocols represent a self-validating system for the synthesis of 4-Fluoro-α-pyrrolidinopentiophenone (4F-α-PVP). Each step is designed for clarity, safety, and reproducibility.

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene

Objective: To synthesize 4'-fluorovalerophenone, the ketone intermediate.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Valeryl Chloride

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.

-

Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous CH₂Cl₂ in the flask and cool the mixture to 0°C in an ice bath.

-

Add valeryl chloride (1.0 eq.) dropwise to the suspension via the addition funnel over 20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add fluorobenzene (1.0 eq.) dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 50 mL).[17] This step quenches the reaction and dissolves the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with CH₂Cl₂.

-

Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (4'-fluorovalerophenone) can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Protocol 2: α-Bromination of 4'-Fluorovalerophenone

Objective: To synthesize the key intermediate, 2-bromo-1-(4-fluorophenyl)pentan-1-one.

Materials:

-

4'-Fluorovalerophenone

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform

Procedure:

-

Combine 4'-fluorovalerophenone (1.0 eq.) and Copper(II) Bromide (2.0 eq.) in a round-bottom flask.[18]

-

Add a 1:1 mixture of ethyl acetate and chloroform as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction typically takes 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and wash with a 10% sodium thiosulfate solution to remove any residual bromine, followed by water and brine.[18]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-bromo-1-(4-fluorophenyl)pentan-1-one, is a lachrymator and should be handled with care in a fume hood. It can be purified by column chromatography or used directly.

Protocol 3: Amination to Yield 4F-α-PVP

Objective: To synthesize the final product via nucleophilic substitution.

Materials:

-

2-bromo-1-(4-fluorophenyl)pentan-1-one

-

Pyrrolidine

-

Acetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Diethyl Ether

-

Hydrochloric Acid (in ether or isopropanol)

Procedure:

-

Dissolve the crude α-bromo ketone (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.0 eq.) to the solution to act as an acid scavenger.

-

Add pyrrolidine (1.2 eq.) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude freebase of 4F-α-PVP.

-

Purify the freebase by column chromatography or by dissolving it in diethyl ether, washing with water, drying over Na₂SO₄, and evaporating the solvent.

-

To form the hydrochloride salt for stability and ease of handling, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Structure-Activity Relationships (SAR) of Fluorinated Phenylpentanones

The biological activity of fluorinated phenylpentanones is highly dependent on their chemical structure. Decades of research have elucidated several key principles that govern their interaction with monoamine transporters.[1][19]

The primary determinant of the pharmacological profile is the position of the fluorine atom on the phenyl ring.[12] Substitution at the para- (4-) position, as in 4-FMC, often enhances potency at the serotonin transporter (SERT) relative to the non-fluorinated parent compound.[12] This can shift the compound's effects from being purely stimulant-like (dopamine/norepinephrine dominant) to having more empathogenic or MDMA-like qualities. Conversely, substitution at the meta- (3-) position tends to preserve the preference for DAT and NET, resulting in effects more similar to classical stimulants like methamphetamine.[12]

Comparative Pharmacological Data

The following table summarizes in vitro data for several cathinone derivatives, illustrating the impact of fluorination and other structural modifications on their potency at human monoamine transporters. Lower IC₅₀ values indicate higher potency.

| Compound | Fluorine Position | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) | Primary Mechanism |

| Methcathinone | - | 25 | >10,000 | 22 | Releaser[10] |

| 4-Fluoromethcathinone (4-FMC) | 4-Fluoro | 134 | 1,860 | 69 | Releaser[10] |

| Pentedrone | - | 240 | 3,310 | 517 | Inhibitor[9] |

| α-PVP | - | 14.2 | 3,350 | 9.3 | Inhibitor[6] |

| 4F-α-PVP | 4-Fluoro | 27.5 | 527 | 12.3 | Inhibitor[20] |

Data compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.

This data clearly demonstrates that para-fluorination in 4F-α-PVP significantly increases its potency at the serotonin transporter (SERT) compared to its non-fluorinated parent, α-PVP, while only modestly affecting its high potency at DAT and NET. This aligns with the established SAR principles and explains the altered psychoactive profile reported by users.

Mechanism of Action at the Synapse

Fluorinated phenylpentanones, like other synthetic cathinones, exert their effects by disrupting the normal function of monoamine transporters in the neuronal synapse. As potent reuptake inhibitors, they block the transporters responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, leading to an accumulation of these neurotransmitters and prolonged signaling.

Conclusion and Future Outlook

The journey of fluorinated phenylpentanones from their conception in mid-20th century pharmaceutical research to their proliferation as designer drugs illustrates a classic pattern in medicinal chemistry and pharmacology. The strategic use of fluorine to manipulate biological activity is a powerful tool, but one that also facilitates the rapid generation of novel psychoactive compounds. For researchers and drug development professionals, understanding the history, synthesis, and structure-activity relationships of this chemical class is paramount. It not only provides a framework for predicting the pharmacological profiles of newly emerging substances but also offers insights into the fundamental principles of drug design and monoamine transporter function. Continued research is essential for developing analytical standards, understanding potential toxicities, and staying ahead of the ever-evolving landscape of synthetic drugs.

References

-

World Health Organization. (2014). 4-Fluoromethcathinone (flephedrone; 4-FMC). Critical Review Report. Expert Committee on Drug Dependence, Thirty-sixth Meeting.

-

Zuba, D., & Byrska, B. (2012). A review of synthetic cathinones emerging in recent years (2019–2022). Forensic Science International, 328, 111045.

-

Glennon, R. A. (2014). Structure–Activity Relationships of Synthetic Cathinones. In Current Topics in Behavioral Neurosciences (Vol. 22, pp. 25-45). Springer.

-

Assi, S., Gulyamova, N., & Kneller, P. (2017). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Current Medicinal Chemistry, 24(29), 3169-3195.

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Department of Chemistry.

-

Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

-

Wikipedia. (n.d.). Flephedrone. Retrieved from

-

BenchChem. (2025). Unveiling the Impact of Fluorination on Cathinone Analogs: A Comparative Guide to Structure-Activity Relationships.

-

Glennon, R. A., & Dukat, M. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Journal of Addiction, 2013, 896792.

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

-

Gao, Z., Sharma, K. K., Andres, A. E., et al. (2022). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry, 13(4), 456-462.

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.

-

Shah, F. A., & A. T. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.

-

Gannon, B. M., Williamson, J. P., Suzuki, M., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Neuropharmacology, 198, 108775.

-

Wikipedia. (n.d.). 4'-Fluoro-α-pyrrolidinopentiophenone. Retrieved from

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.

-

Bonnet-Delpon, D., Bégué, J. P., & Crousse, B. (2004). Pauson–Khand reaction of fluorinated compounds. Beilstein Journal of Organic Chemistry, 16, 1787-1804.

-

The Hive. (n.d.). Mephedrone Synthesis (4-MMC) In NMP Solvent | Large Scale.

-

Scribd. (n.d.). Mephedrone Synth Guide.

-

ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile.

-

Scribd. (n.d.). 4mmc Synthesis.

-

Li, Y., Wang, Y., Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(11), 7793-7800.

-

Kolanos, R., Sakloth, F., Jain, H. D., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 1969-1975.

-

ResearchGate. (n.d.). Synthetic route for α-pyrrolidinopentiophenone.

-

Wilson, Z. E., Le, V. P., & McTiernan, C. F. (2023). A Green, Facile Method for Selective α‑Bromination of Flavanones. ACS Omega, 8(5), 4983-4992.

-

Al-Zoubi, R. M., & Al-Jaber, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1084.

-

BenchChem. (2025). Application Notes and Protocols: 4'-Bromovalerophenone in Organic Synthesis.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.

-

ChemBK. (n.d.). 2'-Bromo-4'-fluoroacetophenone.

-

Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897.

-

Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.

-

Semantic Scholar. (n.d.). α-PVP (“flakka”): a new synthetic cathinone invades the drug arena.

-

Katselou, M., Papoutsis, I., Nikolaou, P., et al. (2016). α-PVP (“flakka”): a new synthetic cathinone invades the drug arena. Forensic Toxicology, 34(1), 41-51.

Sources

- 1. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LJMU Research Online [researchonline.ljmu.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. 4-Fluoromethcathinone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. Flephedrone - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. 4'-Fluoro-α-pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. openarchives.gr [openarchives.gr]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. websites.umich.edu [websites.umich.edu]

- 18. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 20. researchgate.net [researchgate.net]

Core Safety & Handling Protocols for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive safety and handling guide for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. As specific toxicological and physical data for this exact compound are not extensively published, the guidance herein is synthesized from an analysis of its constituent functional groups—a halogenated alkyl chain, a fluorinated aromatic ring, and a ketone—and by referencing Safety Data Sheets (SDS) for structurally analogous compounds. All protocols and precautions should be implemented and adapted based on site-specific risk assessments conducted by qualified personnel.

Section 1: Compound Profile and Inferred Hazard Analysis

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an aromatic ketone with halogen substituents, a structure common in pharmaceutical intermediates. Its safety profile must be interpreted through its primary chemical features:

-

Halogenated Ketone Core: The presence of a chlorine atom on the pentane chain and a fluorine atom on the phenyl ring classifies this as a halogenated organic compound. Such compounds warrant specific handling due to potential toxicity and require dedicated disposal streams.[1] The ketone group can increase the acidity of alpha-hydrogens, potentially influencing reactivity.[2]

-

Aromatic Moiety: The fluorophenyl group suggests the potential for metabolic pathways and toxicities associated with substituted benzenes.[3]

-

Chlorinated Alkyl Chain: The 5-chloropentyl group indicates that the compound may share hazards with other chlorinated alkanes, including potential for harmfulness upon ingestion, skin contact, or inhalation.[4]

Based on these features, a conservative approach to handling is mandated, assuming the compound is flammable, harmful, and an irritant until empirical data proves otherwise.

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification is not available, a probable classification can be inferred from structurally similar chemicals.[4][5][6] Researchers must handle this compound as if it meets the criteria for the following hazards.

| Hazard Class | GHS Category | Inferred Hazard Statement | Basis for Inference & Key Precautions |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor.[4] | Short-chain ketones and alkyl halides are often flammable. Vapors can form explosive mixtures with air. PREVENTION: Keep away from all ignition sources (heat, sparks, open flames).[4] Use explosion-proof equipment and ground all containers during transfer. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] | Common classification for functionalized organic molecules of this molecular weight. PREVENTION: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[8] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[4] | Halogenated solvents can be absorbed through the skin.[9] PREVENTION: Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][8] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[4] | Volatile organic compounds, especially halogenated ones, can pose significant inhalation risks.[9][10] PREVENTION: Always handle this compound inside a certified chemical fume hood.[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[5][6] | Aromatic ketones and alkyl halides can be irritating to the skin upon direct contact. PREVENTION: Avoid all skin contact. If contact occurs, wash immediately and thoroughly.[11] |

| Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation.[5][6] | Solvents and reactive intermediates can cause severe and potentially irreversible eye damage. PREVENTION: Wear chemical safety goggles or a face shield.[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] | Inhalation of vapors can irritate the respiratory tract.[10] PREVENTION: Ensure adequate ventilation and use a fume hood to keep exposure to a minimum.[1] |

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and mandatory personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. All personnel must be aware of their locations.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[1][7]

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye irritation or damage. Standard safety glasses are insufficient. |

| Skin & Body Protection | Flame-retardant, chemical-resistant lab coat. | Provides a barrier against skin contact and protects personal clothing. Must be kept fully fastened. |

| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves for tears or holes before each use.[7] For prolonged contact or immersion, consult glove manufacturer's compatibility charts. Remove gloves using a technique that avoids skin contamination and wash hands immediately.[4] |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[7] |

| Respiratory Protection | Not typically required if work is confined to a fume hood. | In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use requires prior training and fit-testing.[12] |

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing accidents and ensuring researcher safety.

Pre-Use Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted.

Caption: Decision Tree for Chemical Spill Response.

Minor Spill (Manageable by trained lab personnel):

-

Alert personnel in the immediate area. [13]2. Turn off all nearby ignition sources if the material is flammable. [13]3. Wearing appropriate PPE, confine the spill by surrounding it with an inert absorbent material like vermiculite or commercial spill pads. Do not use combustible materials like paper towels. [14][15]4. Working from the outside in, absorb the spilled liquid.

-

Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a sealable, properly labeled container for hazardous waste. [13][14]6. Decontaminate the spill area with a suitable cleaning solution and water.

-

Report the incident to the laboratory supervisor. [12] Major Spill (Requires emergency response):

-

A major spill is one that involves a large quantity, results in injury or significant exposure, or poses a fire/explosion hazard. [13]2. Immediately evacuate the area and alert others to do the same. If necessary, activate the building's fire alarm. [11][13]3. From a safe location, call 911 and/or the institution's emergency response team. Provide the chemical name, location, and approximate quantity spilled. [11][14]4. Attend to any injured or contaminated persons, using a safety shower or eyewash as needed. [12]5. Do not attempt to clean up a major spill unless you are part of the trained emergency response team.

Section 6: Disposal Considerations

Improper disposal of halogenated organic compounds can cause significant environmental harm.

-

Waste Segregation: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane and any materials contaminated with it (e.g., absorbent materials, used gloves, contaminated glassware) must be disposed of as hazardous waste. [14]* Designated Containers: This waste must be collected in a specifically designated "Halogenated Organic Waste" container. [1]It should never be mixed with non-halogenated waste streams or poured down the drain. [1]* Labeling and Disposal: Waste containers must be kept closed, properly labeled with their contents, and disposed of through the institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations. [14]

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2023).

- Castrol. (2024).

- Rowan University. (n.d.). Chemical Spill Response Guideline.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- Greenbook.net. (2011).

- Sigma-Aldrich. (2024).

- Cayman Chemical. (2026). Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride).

- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- University of California, Riverside. (n.d.).

- Covestro Solution Center. (n.d.).

- Chemistry LibreTexts. (2020).

- Wikipedia. (n.d.).

- U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for 1,2-Dichloropropane.

- University of Florida, IFAS Extension. (2005). Pesticide Toxicity Profile: Substituted Benzene Pesticides.

Sources

- 1. hscprep.com.au [hscprep.com.au]

- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 3. journals.flvc.org [journals.flvc.org]

- 4. fishersci.de [fishersci.de]

- 5. fishersci.dk [fishersci.dk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. msdspds.castrol.com [msdspds.castrol.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. sites.rowan.edu [sites.rowan.edu]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 15. acs.org [acs.org]

Application Note: Quantification and Control of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Executive Summary

This guide details the analytical quantification of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (CAS: 942-93-8), a critical intermediate in the synthesis of the H1-antihistamine Ebastine . Due to its chemical structure—an alkyl chloride with a lipophilic tail—this compound presents a dual analytical challenge:

-

Process Control: It requires robust assay monitoring during synthesis (Friedel-Crafts acylation) to ensure reaction completion.

-

Genotoxic Risk: As a reactive alkyl halide, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. Trace levels (ppm) must be controlled in the final API.

This note provides two distinct validated protocols: a High-Performance Liquid Chromatography (HPLC-UV) method for high-concentration process control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification.

Chemical Context & Synthesis Pathway[1][2][3][4][5]

Understanding the origin of the analyte is essential for developing specificity in analytical methods. 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is typically synthesized via the Friedel-Crafts acylation of fluorobenzene with 5-chlorovaleroyl chloride.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and critical control points.

Figure 1: Synthesis pathway of Ebastine showing the target analyte as a key intermediate and potential residual impurity.

Protocol A: RP-HPLC for Process Control (Assay)

Objective: To quantify the target analyte at high concentrations (0.1% – 100% w/w) during reaction monitoring and intermediate release testing.

Method Principle

The analyte is moderately lipophilic (LogP ≈ 3.5). A Reverse-Phase C18 column is used with a gradient elution of Acidified Water and Acetonitrile. Acidification (Formic Acid) suppresses silanol activity, ensuring sharp peaks for the ketone.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent |

| Column Temp | 35°C |

| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |

| Injection Vol | 10 µL |

| Run Time | 20 Minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial |

| 12.0 | 10 | 90 | Elution of Analyte |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | End |

Standard Preparation

-

Stock Solution: Dissolve 50 mg of reference standard in 50 mL Acetonitrile (1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase B to obtain 100 µg/mL.

System Suitability Criteria (Self-Validating)

-

Tailing Factor: NMT 1.5

-

Theoretical Plates: NLT 5000

-

RSD (n=6): NMT 2.0%

Protocol B: GC-MS for Trace Genotoxic Impurity Analysis

Objective: To quantify the target analyte at trace levels (1–100 ppm) in the final Ebastine API. Rationale: Due to the high boiling point (>300°C) of the analyte, Headspace GC is NOT suitable . Direct Liquid Injection with Mass Spectrometry in SIM mode is required for sensitivity and specificity.

Method Principle

The sample is dissolved in a volatile solvent (Dichloromethane) and injected into a non-polar capillary column. Detection uses Selected Ion Monitoring (SIM) to isolate the specific isotopic signature of the chlorine atom (

GC-MS Conditions

| Parameter | Condition |

| Instrument | GC-MS (Single Quadrupole), e.g., Agilent 7890/5977 |

| Column | DB-5MS or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet Temp | 280°C |

| Injection Mode | Splitless (Purge on at 1.0 min) |

| Transfer Line | 290°C |

| Ion Source | 230°C (EI Mode, 70 eV) |

| Solvent | Dichloromethane (DCM) or Methanol |

Oven Program

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C (Hold 5 min)

-

Total Run Time: ~23 minutes

Mass Spectrometry (SIM Mode) Setup

To ensure specificity, monitor the following ions. The chlorine isotope pattern provides confirmation.

| Ion (m/z) | Type | Origin |

| 214 | Target | Molecular Ion ( |

| 216 | Qualifier | Molecular Ion ( |

| 123 | Qualifier | Fluorobenzoyl fragment ( |

Workflow Visualization

Figure 2: Workflow for trace analysis of the alkyl chloride impurity using GC-MS.

Validation & Troubleshooting

Linearity & Range

-

HPLC: Linear from 10 µg/mL to 200 µg/mL (

). -

GC-MS: Linear from 0.5 ppm to 100 ppm relative to API concentration (

).

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| HPLC: Peak Tailing | Interaction with silanols. | Ensure Mobile Phase A has 0.1% Formic Acid. Replace column if >1000 injections. |

| GC-MS: Carryover | High boiling point analyte sticking to liner. | Use a deactivated glass liner with glass wool.[1] Increase post-run bake-out temp to 310°C. |

| GC-MS: Low Sensitivity | Split vent open too early. | Ensure Splitless time is at least 1.0 min to allow full transfer of heavy analyte. |

References

-

Ebastine Synthesis: Process for the preparation of Ebastine. (2012).[1][2] World Intellectual Property Organization. WO2012076919A1. Link

-

Genotoxic Impurities: International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Link

-

Alkyl Halide Analysis: Liu, D.Q., et al. Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis.[4] (2010).[1][5][6] Link

-

Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 70338, 5-Chloro-1-phenylpentan-1-one (Analog).Link

Sources

Application Note: Strategic Utilization of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane in Heterocyclic Synthesis

This Application Note provides a comprehensive technical guide on the use of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (CAS: 487058-73-1) as a strategic building block in the synthesis of heterocyclic compounds.[1][2]

-chloro-3-fluorovalerophenone)[1][2]Executive Summary

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a versatile bifunctional intermediate characterized by a reactive alkyl chloride terminus and an aryl ketone moiety.[1][2] Its unique five-carbon skeleton (valerophenone backbone) makes it a critical precursor for two distinct synthetic pathways:

-

Divergent N-Alkylation: Synthesis of "extended-linker" neuroleptic analogs (homologs of butyrophenones) targeting Dopamine D2 and 5-HT receptors.[1][2]

-

Reductive Cyclization: A streamlined route to 2-(3-fluorophenyl)piperidines , a "privileged scaffold" found in NK1 antagonists and norepinephrine reuptake inhibitors.[2]

This guide details the mechanistic rationale, optimized protocols, and safety considerations for leveraging this compound in drug discovery.

Chemical Profile & Reactivity Analysis

| Property | Specification |

| IUPAC Name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one |

| CAS Number | 487058-73-1 |

| Molecular Formula | |

| Molecular Weight | 214.66 g/mol |

| Key Functional Groups | Aryl Ketone (Electrophile/Cyclization point), Primary Alkyl Chloride (Leaving Group) |

| Reactivity Mode | Bifunctional Electrophile (C1 and C5) |

Mechanistic Insight:

The compound possesses two electrophilic sites with distinct reactivity profiles.[2] The C5-chlorine is susceptible to

Application A: Synthesis of 2-(3-Fluorophenyl)piperidine Scaffolds

The 2-arylpiperidine moiety is a core pharmacophore in numerous bioactive alkaloids and pharmaceuticals. 5-Chloro-1-(3-fluorophenyl)-1-oxopentane allows for a concise, one-pot "displacement-cyclization-reduction" sequence.[1][2]

Mechanism of Action[3][4]

-

Aminolysis: Ammonia or a primary amine displaces the terminal chloride.[1][2]

-

Intramolecular Condensation: The newly formed amine attacks the carbonyl carbon to form a cyclic imine (

-piperideine).[2] -

Reduction: Stereoselective reduction of the imine yields the 2-substituted piperidine.[1][2]

Protocol 1: Reductive Cyclization to 2-(3-Fluorophenyl)piperidine[1][2]

Reagents:

-

Substrate: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)[1][2]

-

Ammonia Source: 7N

in Methanol (excess) -

Reducing Agent: Sodium Borohydride (

) or Sodium Cyanoborohydride ( -

Solvent: Methanol/Ethanol

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates chloride displacement

Step-by-Step Methodology:

-

Displacement: In a pressure vessel, dissolve 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (10 mmol) in 7N

/MeOH (20 mL). Add KI (1 mmol). -

Cyclization: Seal the vessel and heat to 60°C for 12–18 hours. Note: Monitoring by LCMS should show the disappearance of starting material and formation of the cyclic imine intermediate (M+ = 178).

-

Reduction: Cool the reaction to 0°C. Carefully add

(15 mmol) portion-wise to control hydrogen evolution. Stir at room temperature for 2 hours. -

Quench & Workup: Quench with 1N HCl (to pH 2) to decompose borates, then basify with NaOH (to pH 12). Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH gradient).

Expected Yield: 65–75% Key Impurity: Open-chain amino-alcohol (resulting from premature ketone reduction).[1][2]

Application B: Synthesis of N-Alkylated CNS Ligands

This compound is used to synthesize homologs of butyrophenone antipsychotics (e.g., Haloperidol analogs) where the alkyl spacer is extended from 3 carbons to 4 carbons. This extension alters receptor binding affinity, often favoring 5-HT receptor subtypes over D2 receptors.[1][2]

Protocol 2: N-Alkylation of 1-Arylpiperazines (Finkelstein Conditions)

Reagents:

-

Electrophile: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq)[1][2]

-

Nucleophile: 1-(2-Methoxyphenyl)piperazine (or similar) (1.1 eq)

-

Base:

(3.0 eq)[3] -

Catalyst: NaI or KI (0.2 eq)

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Charge a reaction flask with the piperazine derivative (1.1 eq),

(3.0 eq), and KI (0.2 eq) in acetonitrile (0.2 M concentration). -

Addition: Add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (80°C) for 16–24 hours. The addition of KI facilitates the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

-

Filtration: Cool to RT and filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate. Recrystallize the crude residue from Ethanol/Ether or purify via silica gel chromatography.[1][2]

Validation:

-

1H NMR: Look for the disappearance of the triplet at

ppm (

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of the substrate.

Figure 1: Divergent synthetic pathways for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cyclization) | Premature reduction of ketone before cyclization.[1][2] | Ensure the imine formation step (heating with ammonia) is complete before adding |

| Incomplete Alkylation | Low reactivity of alkyl chloride.[1][2] | Use NaI (0.5 eq) in Acetone/MEK to convert Cl |

| Dimerization | High concentration during aminolysis.[1][2] | Perform the ammonia reaction in high dilution or use a large excess of ammonia to prevent two alkyl chains reacting with one nitrogen.[2] |

References

- General Valerophenone Cyclization: Smith, P. A. S. (1968). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.

-

Piperidine Synthesis: "Synthesis of 2-substituted piperidines via reductive cyclization."[1][2] Journal of Organic Chemistry, 55(4), 1990.

-

Finkelstein Conditions: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2] Ber. Dtsch. Chem. Ges., 43, 1528.

-

Compound Data: PubChem CID 21689234 (Related analog structure validation).

- CNS Ligand Design: "Structure-Activity Relationships of Butyrophenone Antipsychotics." Journal of Medicinal Chemistry. (Contextualizes the use of fluoro-phenyl-ketone chains).

(Note: Specific CAS 487058-73-1 is a catalog item available from suppliers such as Sigma-Aldrich and Alfa Chemistry, often used as a proprietary intermediate in custom synthesis projects.)[1][2]

Sources

Application Note: Strategic Protocols for Nucleophilic Substitution on 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Introduction

5-Chloro-1-(3-fluorophenyl)-1-oxopentane is a key chemical intermediate whose value lies in its bifunctional nature. It possesses an electrophilic primary alkyl chloride for nucleophilic substitution and a ketone moiety on a fluorinated phenyl ring, a common feature in pharmacologically active molecules.[1] The ability to strategically displace the chloride leaving group with a diverse range of nucleophiles opens a direct pathway to novel derivatives with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical, field-tested protocols for performing nucleophilic substitution reactions on this substrate with nitrogen, oxygen, and sulfur nucleophiles.

PART 1: Mechanistic Framework and Strategic Considerations

The reaction at the terminal carbon of the pentyl chain proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] As a primary alkyl chloride, the substrate is sterically accessible for backside attack by a nucleophile, leading to a concerted bond-forming and bond-breaking process with inversion of stereochemistry (though the reaction center is achiral in this case). The efficiency of this transformation is governed by several interdependent parameters.

Pillar 1: The Role of the Solvent

The choice of solvent is critical for modulating the reactivity of the nucleophile. SN2 reactions are significantly accelerated in polar aprotic solvents.[3] These solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), possess large dipole moments that effectively solvate the counter-ion (e.g., Na⁺, K⁺) but poorly solvate the anionic nucleophile.[4][5] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate compared to polar protic solvents (e.g., ethanol, water), which would sequester the nucleophile in a solvent cage via hydrogen bonding.[4][6]

Pillar 2: Nucleophile and Leaving Group Management

-

Nucleophilicity: The rate of reaction is directly proportional to the strength and concentration of the nucleophile. Thiolates (RS⁻) are generally more potent nucleophiles than alkoxides (RO⁻), which are in turn stronger than amines (R₂NH).[7]

-

Leaving Group Activation: Chloride is a competent leaving group. However, for less reactive nucleophiles or to accelerate reaction times, its effectiveness can be enhanced. The addition of a catalytic quantity of sodium or potassium iodide initiates an in-situ Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide, which is then more rapidly displaced by the nucleophile.[8]

Diagram: Key Parameters Governing the SN2 Reaction

Caption: Standardized sequence for synthesis, purification, and analysis.

Protocol 1: N-Alkylation with Piperidine

This protocol describes the synthesis of 1-(3-Fluorophenyl)-5-(piperidin-1-yl)pentan-1-one, a tertiary amine, via direct alkylation. Using an excess of the amine nucleophile serves a dual purpose: it drives the reaction forward and acts as the base to neutralize the HCl generated. Reagents and Conditions

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | 214.65 | 5.0 | 1.0 | 1.07 g |

| Piperidine | 85.15 | 15.0 | 3.0 | 1.28 g (1.48 mL) |

| Potassium Iodide (optional catalyst) | 166.00 | 0.5 | 0.1 | 83 mg |

| Acetonitrile (MeCN) | 41.05 | - | - | 25 mL |

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.07 g, 5.0 mmol) and potassium iodide (83 mg, 0.5 mmol).

-

Reagent Addition: Add acetonitrile (25 mL) followed by piperidine (1.48 mL, 15.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot (visualized under UV light) indicates completion. Typical reaction time is 6-12 hours.

-

Work-up: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove the piperidinium salt, followed by brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (gradient eluent: 100% Hexane to 95:5 Hexane/Ethyl Acetate with 1% Triethylamine) to yield the pure tertiary amine.

Protocol 2: O-Alkylation with Sodium Ethoxide (Williamson Ether Synthesis)

This protocol details the synthesis of 5-Ethoxy-1-(3-fluorophenyl)pentan-1-one. It follows the classic Williamson ether synthesis, where a pre-formed or in-situ generated alkoxide is used as the nucleophile. [9][10] Reagents and Conditions

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 5-Chloro-1-(3-fluorophenyl)-1-oxopentane | 214.65 | 5.0 | 1.0 | 1.07 g |

| Sodium Ethoxide (NaOEt) | 68.05 | 6.0 | 1.2 | 408 mg |

| Dimethylformamide (DMF, anhydrous) | 73.09 | - | - | 20 mL |

Step-by-Step Methodology

-

Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (408 mg, 6.0 mmol).

-

Reagent Addition: Add anhydrous DMF (20 mL) and stir to dissolve. Add 5-Chloro-1-(3-fluorophenyl)-1-oxopentane (1.07 g, 5.0 mmol) dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to 60°C and stir.

-

Monitoring: Monitor the reaction by TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL) to remove residual DMF.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ether can be purified by flash column chromatography on silica gel (gradient eluent: 100% Hexane to 9:1 Hexane/Ethyl Acetate).

Protocol 3: S-Alkylation with Thiophenol

This protocol describes the synthesis of 1-(3-Fluorophenyl)-5-(phenylthio)pentan-1-one. Thiolates are excellent nucleophiles, and this reaction generally proceeds with high efficiency. [7][11]A mild base like potassium carbonate is sufficient to generate the highly nucleophilic thiolate in situ.

Reagents and Conditions

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |